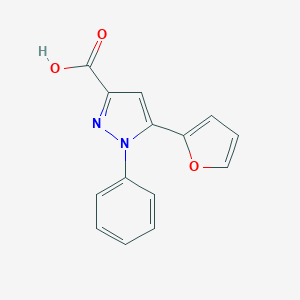

5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(furan-2-yl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXLCKGZAKVTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377978 | |

| Record name | 5-(Furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100537-55-1 | |

| Record name | 5-(Furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic Acid

This guide provides a comprehensive technical overview for the synthesis of 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The strategic incorporation of a furan moiety is intended to modulate the compound's electronic and pharmacokinetic profile.

This document is structured to provide not only a step-by-step synthetic protocol but also to impart a deeper understanding of the chemical principles and experimental considerations that underpin a successful and reproducible synthesis.

Strategic Approach to Synthesis: The Knorr Pyrazole Synthesis

The classical Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a robust and highly versatile method for the preparation of pyrazoles.[2] For the synthesis of our target molecule, we will employ a two-step approach:

-

Claisen Condensation: Formation of the key intermediate, a 1,3-diketone, specifically 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione, through a Claisen condensation reaction.

-

Cyclization: Reaction of the synthesized 1,3-diketone with phenylhydrazine to yield the pyrazole ring system, followed by hydrolysis of an intermediate ester to the final carboxylic acid.

This strategy is favored due to the ready availability of the starting materials and the high-yielding nature of the individual reactions. The choice of a trifluoromethylated diketone in the first step is a strategic decision to enhance the electrophilicity of the carbonyl carbons, thereby facilitating the subsequent cyclization.

Experimental Protocols

Part 1: Synthesis of 1-(2-furyl)butane-1,3-dione

This initial step involves a Claisen-Schmidt condensation to generate the necessary diketone precursor.[6]

Materials:

-

2-Acetylfuran

-

Ethyl acetate

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

Step-by-Step Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether.

-

Addition of Reactants: A solution of 2-acetylfuran (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at 0 °C (ice bath). The choice of sodium ethoxide as a base is critical; its strength is sufficient to deprotonate the α-carbon of ethyl acetate, initiating the Claisen condensation, without promoting significant side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(2-furyl)butane-1,3-dione.

Rationale and Self-Validation:

-

Inert Atmosphere: The exclusion of moisture is crucial as sodium ethoxide is hygroscopic and water would quench the base, inhibiting the reaction.

-

Stoichiometry: A slight excess of ethyl acetate is used to ensure complete conversion of the 2-acetylfuran.

-

Temperature Control: The initial dropwise addition at 0 °C helps to control the exothermicity of the reaction. Subsequent reflux provides the necessary activation energy for the condensation to proceed to completion.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. The purity of the diketone is essential for the success of the subsequent cyclization step.

Part 2: Synthesis of this compound

Materials:

-

1-(2-Furyl)butane-1,3-dione (from Part 1)

-

Phenylhydrazine hydrochloride

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Step-by-Step Protocol:

-

Cyclization Reaction: In a round-bottom flask, 1-(2-furyl)butane-1,3-dione (1.0 equivalent) and phenylhydrazine hydrochloride (1.1 equivalents) are dissolved in ethanol. The use of phenylhydrazine hydrochloride is a practical choice for its stability and ease of handling.

-

Reaction Conditions: The mixture is heated to reflux for 3-5 hours. The reaction progress can be monitored by TLC. The acidic conditions generated in situ from the hydrochloride salt can catalyze the condensation.

-

Hydrolysis: After cooling to room temperature, a solution of sodium hydroxide (3.0 equivalents) in water is added to the reaction mixture. The mixture is then refluxed for an additional 2-3 hours to facilitate the hydrolysis of the initially formed ester intermediate to the corresponding carboxylate salt.

-

Acidification and Precipitation: The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 2-3. The acidic environment protonates the carboxylate, leading to the precipitation of the desired this compound.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and then dried. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain the pure carboxylic acid.

Causality and In-Process Controls:

-

Regioselectivity: The reaction of the unsymmetrical 1,3-diketone with phenylhydrazine can potentially lead to two regioisomers. However, the more electrophilic carbonyl group (adjacent to the furan ring) is preferentially attacked by the more nucleophilic nitrogen of the phenylhydrazine, leading to the desired 5-(2-furyl) isomer.

-

Hydrolysis: The final hydrolysis step is crucial for converting the intermediate pyrazole ester into the target carboxylic acid. The use of a strong base like sodium hydroxide ensures complete saponification.

-

Purification: Recrystallization is an effective method for purifying the final product, as the carboxylic acid is typically a crystalline solid with lower solubility in cold solvents. The purity can be confirmed by melting point determination and spectroscopic analysis.

Characterization and Data

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | Characteristic signals for the furan, pyrazole, and phenyl protons, as well as a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the carboxylic acid carbonyl carbon. |

| FT-IR | A broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, and characteristic absorptions for the aromatic rings.[1][7] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₄H₁₀N₂O₃, MW: 254.24 g/mol ). |

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-understood method for the preparation of this compound. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can consistently obtain this valuable compound in high purity. The inherent modularity of the Knorr pyrazole synthesis also allows for the generation of a diverse library of analogues by varying the starting diketone and hydrazine components, which is of paramount importance in modern drug discovery and materials science.

References

- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC - NIH. (2025, July 1).

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.

- Pyrazole synthesis - Organic Chemistry Portal.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

- 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. (2025, August 8).

- "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence - Organic Chemistry Portal.

- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (2025, August 10).

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6).

- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC - NIH.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7).

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021, February 1).

- molecules - Semantic Scholar. (1997, January 29).

Sources

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijnrd.org [ijnrd.org]

- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 6. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide will delve into the synthesis, spectroscopic characterization, and potential therapeutic applications of this specific derivative, offering valuable insights for researchers in drug discovery and development.

Introduction: The Significance of Pyrazole Carboxylic Acids

The pyrazole ring system is a cornerstone in the development of novel therapeutic agents.[3] Its unique structural features allow for diverse substitutions, leading to a vast chemical space with a wide array of pharmacological activities.[1][2] The incorporation of a carboxylic acid moiety at the 3-position of the pyrazole ring often enhances the biological activity and modulates the pharmacokinetic properties of the molecule. Pyrazole carboxylic acid derivatives are known to exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, and antiviral activities.[1][2] The presence of the furan and phenyl rings in this compound further contributes to its potential as a drug candidate by influencing its binding to biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound combines the key features of a pyrazole core, a furan ring, a phenyl group, and a carboxylic acid functional group. These components collectively determine its physicochemical properties and biological activity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₃ | Inferred from structure |

| Molecular Weight | 254.24 g/mol | Calculated |

| XLogP3 | 2.5 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Note: These properties are predicted based on the chemical structure and may vary from experimentally determined values.

The planar nature of the pyrazole and furan rings, coupled with the phenyl group, suggests the potential for π-π stacking interactions with biological macromolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for receptor binding. A computational study on the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggests that the molecule adopts a planar conformation, which may also be the case for the title compound.[6]

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several synthetic routes, with the most common approach involving the condensation of a 1,3-dicarbonyl compound with phenylhydrazine. A plausible and efficient synthetic pathway is the reaction of a chalcone precursor with a hydrazine, followed by oxidation.

Synthetic Pathway Overview

A logical synthetic approach involves a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine derivative and subsequent oxidation.[7][8][9][10]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (E)-1-(2-Furyl)-3-phenylprop-2-en-1-one (Chalcone)

-

To a stirred solution of 2-acetylfuran (1 eq.) and benzaldehyde (1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2 eq.) dropwise at room temperature.

-

Continue stirring for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of Ethyl 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylate

-

Reflux a mixture of the chalcone (1 eq.) and ethyl hydrazinoacetate (1.2 eq.) in glacial acetic acid for 8-10 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound

-

Reflux the ethyl ester from Step 2 with an excess of aqueous sodium hydroxide for 2-4 hours.[11]

-

Cool the reaction mixture and acidify with dilute HCl to precipitate the carboxylic acid.

-

Filter the solid, wash thoroughly with cold water, and dry to obtain the final product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-8.0 ppm) for the phenyl and furyl protons. - A singlet for the pyrazole proton (δ ~6.5-7.0 ppm). - A broad singlet for the carboxylic acid proton (δ >10 ppm). |

| ¹³C NMR | - Resonances for the carbonyl carbon of the carboxylic acid (~160-170 ppm). - Signals for the aromatic and heterocyclic carbons in the range of 110-150 ppm. |

| FT-IR (cm⁻¹) | - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch of the carboxylic acid (~1700 cm⁻¹). - C=N and C=C stretching vibrations of the aromatic and heterocyclic rings (~1450-1600 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Potential Biological Activities and Therapeutic Applications

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of biological activities.[1][2][3][4][5]

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[5] The structural features of this compound are consistent with those of known anti-inflammatory agents.

Antimicrobial Activity

The presence of the furan and pyrazole moieties suggests potential antimicrobial activity.[3][13] Derivatives containing these heterocyclic systems have shown efficacy against various bacterial and fungal strains.[13]

Anticancer Activity

Pyrazole-based compounds have emerged as promising anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[4] Further investigation into the cytotoxic effects of this compound on different cancer cell lines is warranted.

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents, including inhibitors of the dengue virus protease.[14]

Caption: Potential biological activities of the pyrazole core structure.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential biological activities based on the established chemistry of related compounds.

Future research should focus on the following areas:

-

Optimization of the synthetic protocol to improve yields and purity.

-

Comprehensive spectroscopic and crystallographic analysis to fully elucidate the compound's structure.

-

In-depth biological evaluation , including in vitro and in vivo studies, to determine its therapeutic potential and mechanism of action.

-

Structure-activity relationship (SAR) studies to identify more potent and selective analogs.

By leveraging the insights provided in this guide, researchers can further explore the therapeutic utility of this and related pyrazole derivatives, contributing to the discovery of new and effective medicines.

References

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025). ResearchGate. Retrieved from [Link]

-

Al-Hourani, B. J. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]

-

Pyrazoles database - synthesis, physical properties. ChemSynthesis. (n.d.). Retrieved from [Link]

-

5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

-

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Retrieved from [Link]

-

Tomani, P. O., et al. (2018). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

1-Phenyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

- Shawali, A. S., et al. (2017). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Molecules.

-

Gürbüz, D., & Küçükgüzel, Ş. G. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2017). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity.

-

Mokhtar, H., & Soliman, R. (1978). Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. PubMed. Retrieved from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. Retrieved from [Link]

-

Reddy, K. S., et al. (2023). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. Retrieved from [Link]

- Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

-

Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

- Kumar, K., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).

- Desai, N. C., et al. (2015). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitriles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry.

- Kumar, G. S., et al. (2022).

- Patel, K. D., et al. (2013). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2023). PubMed. Retrieved from [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. healthcare-bulletin.co.uk [healthcare-bulletin.co.uk]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structural Elucidation of 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a self-validating analytical workflow. This document explains the causal logic behind experimental choices, integrating mass spectrometry, infrared and multinuclear magnetic resonance spectroscopy to build an unassailable structural proof, grounded in authoritative references and field-proven insights.

Introduction: The Imperative of Structural Integrity

The compound this compound belongs to the pyrazole class of heterocycles, which are prominent scaffolds in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1] Its structure marries a phenyl-substituted pyrazole core with a furan ring and a carboxylic acid moiety. This combination of aromatic and functional groups presents a unique analytical challenge, demanding a multi-faceted approach to confirm not only the core scaffold but also the precise regiochemistry of the substituents. An error in structural assignment can have profound consequences, leading to misinterpreted biological data and wasted resources.

This guide, therefore, outlines a systematic and logical workflow for the complete structural characterization of this molecule, ensuring the highest degree of scientific integrity.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

The structure elucidation of a novel compound is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and only by assembling them in a logical sequence can the full picture emerge. Our strategy relies on a series of orthogonal techniques, where each method provides distinct and complementary information, culminating in a single, validated structure.

Figure 1: A logical workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

The first step in any structural elucidation is to determine the molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: HRMS (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Analysis Mode: Operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. This is typically more efficient for acidic molecules.[2]

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation and Validation

The molecular formula for this compound is C₁₄H₁₀N₂O₃. The expected data is summarized below.

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₀N₂O₃ |

| Exact Mass (Monoisotopic) | 266.0691 |

| Observed Ion (ESI-) | [M-H]⁻ |

| Expected m/z for [M-H]⁻ | 265.0619 |

A measured m/z value within 5 ppm of 265.0619 provides strong evidence for the proposed molecular formula. The isotopic pattern observed should also match the theoretical pattern for a molecule containing 14 carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[3] This technique confirms the presence of the carboxylic acid and the aromatic rings, which is consistent with the proposed structure.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation and Validation

The FTIR spectrum provides a characteristic fingerprint of the molecule's vibrational modes.

| Wavenumber (cm⁻¹) | Vibration Type | Significance for the Structure |

| ~3300–2500 (broad) | O-H stretch (Carboxylic Acid) | Confirms the presence of the carboxylic acid, with broadening due to hydrogen bonding.[4] |

| ~1700–1680 | C=O stretch (Carboxylic Acid) | Indicates the carbonyl group of the acid, conjugated with the pyrazole ring.[5] |

| ~1600–1450 | C=C and C=N stretches (Aromatic) | Corresponds to the vibrations of the phenyl, pyrazole, and furan rings.[6] |

| ~1300–1000 | C-O stretch and C-N stretch | Consistent with the C-O bond in the furan and carboxylic acid, and C-N in the pyrazole.[7] |

The presence of these key absorption bands provides strong, self-validating evidence for the major functional groups in the target molecule.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[3]

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR spectroscopy identifies all unique proton environments in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a standard pulse sequence.

Based on analogous structures, the following proton signals are expected.[8][9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad s | 1H | COOH | The acidic proton of the carboxylic acid, often broad and downfield.[5] |

| ~7.7-7.8 | m | 2H | Phenyl (ortho) | Protons on the phenyl ring adjacent to the pyrazole nitrogen are deshielded. |

| ~7.5-7.6 | m | 3H | Phenyl (meta, para) | Remaining phenyl protons. |

| ~7.7 | dd | 1H | Furan H5 | The furan proton adjacent to the oxygen is typically the most downfield of the furan protons.[8] |

| ~7.2 | s | 1H | Pyrazole H4 | The lone proton on the pyrazole ring.[5] |

| ~6.8 | dd | 1H | Furan H3 | Coupled to both H4 and H5 of the furan ring. |

| ~6.6 | dd | 1H | Furan H4 | The central proton of the furan ring system. |

¹³C NMR and DEPT-135 Spectroscopy: Defining the Carbon Framework

¹³C NMR identifies all unique carbon environments, while DEPT-135 distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135 spectra.

-

Sample and Instrumentation: Use the same sample and spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and a standard DEPT-135 spectrum.

Expected chemical shifts are derived from known values for pyrazole, furan, and phenyl moieties.[9][10]

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~162 | Absent | C OOH | Carboxylic acid carbonyl carbon. |

| ~145-150 | Absent | Pyrazole C3/C5 | The two substituted carbons of the pyrazole ring. |

| ~144 | Positive | Furan C5 | Furan carbon adjacent to oxygen and attached to a proton. |

| ~143 | Absent | Furan C2 | Furan carbon adjacent to oxygen and attached to the pyrazole ring. |

| ~139 | Absent | Phenyl C1 | Phenyl carbon attached to the pyrazole nitrogen. |

| ~129 | Positive | Phenyl C(m) | Meta carbons of the phenyl ring. |

| ~128 | Positive | Phenyl C(p) | Para carbon of the phenyl ring. |

| ~125 | Positive | Phenyl C(o) | Ortho carbons of the phenyl ring. |

| ~112 | Positive | Furan C4 | Furan carbon beta to the oxygen. |

| ~110 | Positive | Furan C3 | Furan carbon alpha to the pyrazole substituent. |

| ~108 | Positive | Pyrazole C4 | The CH carbon of the pyrazole ring.[1] |

2D NMR Spectroscopy: Unambiguous Connectivity Confirmation

Two-dimensional NMR experiments, specifically HSQC and HMBC, are crucial for definitively connecting the proton and carbon skeletons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the different ring systems.[11]

The HMBC spectrum provides the final, irrefutable proof of the structure by showing long-range couplings across the molecule.

Figure 2: Key HMBC correlations confirming ring connectivity.

-

Pyrazole H4 to Pyrazole C3 and C5: The proton on the pyrazole ring (~7.2 ppm) will show a correlation to the two quaternary carbons of the pyrazole ring (C3 and C5), confirming the pyrazole core structure.[1]

-

Furan Protons to Pyrazole C5: The furan protons, particularly the one closest to the pyrazole ring (H3), will show a 3-bond correlation to the pyrazole carbon C5, definitively linking the furan and pyrazole rings at the C5 position.

-

Phenyl Protons to Pyrazole N1 (via C2/C6): The ortho protons of the phenyl ring (~7.7-7.8 ppm) will show a 3-bond correlation to the pyrazole carbon C5, confirming the attachment of the phenyl ring to the N1 position of the pyrazole.

-

Pyrazole H4 to Carboxylic Carbon: The pyrazole proton (H4) will show a 3-bond correlation to the carboxylic acid carbonyl carbon (~162 ppm), confirming the position of the acid group at C3.

Conclusion: A Convergent Structural Proof

By systematically applying this integrated analytical workflow, we can achieve an unambiguous structural elucidation of this compound. High-resolution mass spectrometry establishes the correct molecular formula. FTIR spectroscopy confirms the presence of the key functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the definitive atomic connectivity, confirming the precise regiochemistry of the substituents on the pyrazole core. Each technique provides a layer of evidence that, when combined, creates a self-validating and trustworthy structural assignment, which is the bedrock of reliable chemical and pharmaceutical research.

References

-

Faria, J. V., et al. (2017). Pyrazoles as Antiparasitic Agents. MDPI. Available at: [Link]

-

Al-Hourani, B. J., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

Scientific Reports. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Nature. Available at: [Link]

-

Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

-

ResearchGate. (2024). (PDF) Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed Central. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

-

ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Available at: [Link]

-

Fisher Scientific. (n.d.). 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid, ≥97%, Thermo Scientific. Available at: [Link]

-

ResearchGate. (2004). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

-

ResearchGate. (2013). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

-

SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (2007). Structure Elucidation of a Pyrazolo[4][12]pyran Derivative by NMR Spectroscopy. PubMed Central. Available at: [Link]

-

Galaxie. (n.d.). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

-

Cardiff University. (2020). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA. Available at: [Link]

-

ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Available at: [Link]

-

Wiley Online Library. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available at: [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Proton NMR signals and rings. Available at: [Link]

-

ACS Publications. (n.d.). Journal of Chemical Education. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

Sources

- 1. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. jchps.com [jchps.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, incorporating furan, pyrazole, and phenyl moieties, alongside a carboxylic acid group, suggests a wide range of potential biological activities and applications in the design of novel therapeutic agents and functional materials.[1][2] Accurate structural elucidation and characterization are paramount for understanding its chemical behavior and advancing its applications. This guide provides a comprehensive overview of the spectroscopic techniques, namely Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as applied to the characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide will present a detailed analysis based on theoretical studies of its isomer, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, and extensive literature data on its constituent functional groups.[3][4][5]

Molecular Structure and Key Functional Groups

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a central pyrazole ring, substituted at the 1-position with a phenyl group, at the 3-position with a carboxylic acid, and at the 5-position with a 2-furyl group.

Caption: Molecular components of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The expected FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural motifs.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~3100 | C-H stretch | Aromatic (Phenyl, Furyl, Pyrazole) | Medium |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1600-1450 | C=C & C=N stretch | Aromatic Rings (Phenyl, Furyl, Pyrazole) | Medium-Strong |

| ~1440 | N-N stretch | Pyrazole Ring | Medium |

| ~1290 | C-N stretch | Pyrazole Ring | Medium |

| 1300-1200 | C-O stretch | Carboxylic Acid | Medium |

| 900-650 | C-H out-of-plane bend | Aromatic Rings | Strong |

Interpretation of the FT-IR Spectrum

-

Carboxylic Acid Group: The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[3] This is often superimposed on the C-H stretching bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration.[7]

-

Aromatic Rings (Phenyl, Furyl, Pyrazole): Aromatic C-H stretching vibrations are expected to appear around 3100 cm⁻¹.[3] A series of absorptions in the 1600-1450 cm⁻¹ range correspond to the C=C and C=N stretching vibrations within the phenyl, furan, and pyrazole rings.[8]

-

Pyrazole Ring: The stretching vibration of the N-N bond in the pyrazole ring is anticipated around 1440 cm⁻¹.[9] The C-N stretching vibration of the pyrazole ring typically appears around 1290 cm⁻¹.[10]

-

Furan Ring: The characteristic vibrations of the furan ring will overlap with those of the other aromatic systems.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions due to bending vibrations and other skeletal motions, which are unique to the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[11] For this compound, both ¹H and ¹³C NMR will be crucial for confirming the connectivity of the atoms.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | COOH |

| 7.8-7.5 | Multiplet | 5H | Phenyl-H |

| ~7.6 | Doublet of doublets | 1H | Furyl-H (position 5) |

| ~7.2 | Singlet | 1H | Pyrazole-H (position 4) |

| ~6.8 | Doublet | 1H | Furyl-H (position 3) |

| ~6.5 | Doublet of doublets | 1H | Furyl-H (position 4) |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | COOH |

| ~150 | Pyrazole-C5 |

| ~145 | Furyl-C2 |

| ~142 | Furyl-C5 |

| ~140 | Pyrazole-C3 |

| 138-128 | Phenyl-C |

| ~112 | Furyl-C4 |

| ~110 | Furyl-C3 |

| ~108 | Pyrazole-C4 |

Interpretation of the NMR Spectra

-

¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.[12] The five protons of the phenyl group will likely appear as a multiplet in the aromatic region (7.8-7.5 ppm).[13] The single proton on the pyrazole ring (C4-H) is anticipated to be a sharp singlet around 7.2 ppm. The three protons of the 2-furyl group will show a characteristic splitting pattern of doublets and a doublet of doublets.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal, around 165 ppm. The carbons of the aromatic rings (pyrazole, furan, and phenyl) will resonate in the 150-108 ppm range.[3] The specific chemical shifts will be influenced by the electronic effects of the substituents.

Experimental Protocols

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.[11] A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

-

Rationale: The KBr pellet method is a common and effective technique for obtaining high-quality FT-IR spectra of solid samples. KBr is transparent to infrared radiation in the typical analysis range.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-15 ppm. For ¹³C NMR, the range is typically 0-200 ppm.[13] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the signals from the analyte. The choice of solvent depends on the solubility of the compound.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic analysis of a novel compound.

Conclusion

The spectroscopic characterization of this compound through FT-IR and NMR techniques is essential for its structural verification. This guide has provided a detailed prediction and interpretation of the expected spectra based on the analysis of its constituent functional groups and data from closely related compounds. By following the outlined experimental protocols, researchers can obtain high-quality spectroscopic data to confirm the synthesis and purity of this promising molecule, paving the way for its further investigation in drug discovery and materials science.

References

- ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.

- Al-Otaibi, J. S., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.

- ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.

- PubChem. (n.d.). 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- ResearchGate. (n.d.). NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid.

- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011).

- Sigma-Aldrich. (n.d.). 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

- MDPI. (n.d.).

- ResearchGate. (2007). Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes.

- ACS Publications. (2024).

- Taylor & Francis Online. (n.d.). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl).

- National Institutes of Health. (2024).

- Journal of Chemistry and Technologies. (2023).

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.

- JOCPR. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jocpr.com [jocpr.com]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The intersection of computational chemistry and drug discovery offers a powerful paradigm for understanding molecular behavior and rationally designing novel therapeutics. This guide provides an in-depth technical walkthrough of quantum chemical calculations for 5-(2-Furyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound featuring furan and pyrazole moieties known for their pharmacological potential.[1] By elucidating its structural, electronic, and spectroscopic properties, we can unlock insights crucial for its application in medicinal chemistry. This document is structured not as a rigid protocol but as a narrative of scientific inquiry, explaining the causality behind each computational step from the perspective of a seasoned application scientist.

Foundational Principles: Why Quantum Chemistry?

In drug development, understanding a molecule's three-dimensional structure, charge distribution, and reactivity is paramount. While experimental techniques provide invaluable data, quantum chemical calculations offer a predictive lens into the electronic realm, allowing us to probe properties that are difficult or impossible to measure directly. Methods like Density Functional Theory (DFT) have become indispensable, providing a robust balance of computational efficiency and accuracy for studying pharmaceutically relevant molecules.[2][3] DFT is a quantum mechanical method used to investigate the electronic structure of molecules, approximating the electron density rather than the more complex wave function, which makes it computationally efficient.[4] For a molecule like this compound, DFT can predict its stable conformation, identify reactive sites, and simulate its spectroscopic signatures, all of which are critical for understanding its potential interactions with biological targets.[5][6]

The Computational Workflow: From Structure to Properties

Our investigation follows a logical, multi-step workflow. Each stage builds upon the last, forming a self-validating process that ensures the reliability of our final results.

Caption: A typical workflow for quantum chemical analysis.

Step 1: Molecular Structure Input

The starting point for any calculation is an initial 3D structure of the molecule. This can be constructed using molecular building software like GaussView[7][8] or Avogadro, or retrieved from chemical databases such as PubChem. For our target molecule, this compound, it is crucial to ensure the correct connectivity of the phenyl, pyrazole, furan, and carboxylic acid groups.

Step 2: Geometry Optimization

The initial structure is a mere guess. Geometry optimization is the process of computationally finding the arrangement of atoms that corresponds to the lowest energy, i.e., the most stable conformation.

Expert Insight (Choice of Method and Basis Set): The selection of a theoretical method and basis set is the most critical decision in a quantum chemical study. For organic molecules containing heteroatoms like nitrogen and oxygen, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set offers a well-validated and reliable choice.[9]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid DFT functional that incorporates a portion of exact exchange from Hartree-Fock theory.[10][11] This mixing often corrects for some of the self-interaction error in pure DFT, leading to more accurate geometries and energies for a wide range of molecules.

-

6-311++G(d,p): This is a Pople-style basis set.[12][13] Let's deconstruct it:

-

6-311: A triple-zeta split-valence basis set, meaning it uses three functions with different spatial extents to describe each valence electron, offering high flexibility.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs, anions, or non-covalent interactions, such as the carboxylic acid group in our molecule.

-

(d,p): Adds polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogens). These functions allow for orbital shapes to distort, which is critical for describing chemical bonds accurately.[14]

-

A recent DFT study on a closely related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, successfully employed the B3LYP functional with a slightly smaller 6-31G(d) basis set, confirming the suitability of this theoretical approach.[15] Our choice of the more flexible 6-311++G(d,p) basis set aims for a higher level of accuracy.

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol outlines the steps using a generic input format compatible with software like Gaussian[16] or ORCA.[17][18]

-

Prepare the Input File: Create a text file (e.g., molecule.com).

-

Define Computational Resources:

-

Specify Calculation Type (Route Section):

-

#p: Requests detailed (populated) output.

-

B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization completes.

-

-

Provide a Descriptive Title:

-

Define Molecular Charge and Multiplicity:

-

0: The molecule is neutral (charge of 0).

-

1: The molecule is in a singlet state (all electrons are spin-paired).

-

-

Enter Atomic Coordinates: Add the Cartesian coordinates from your molecular builder.

-

Submit the Calculation: Run the calculation using the appropriate command for your software (e.g., g16 < molecule.com > molecule.log for Gaussian).

Step 3: Frequency Analysis - A Critical Validation

Running a frequency calculation immediately after optimization is non-negotiable. It serves two purposes:

-

Validation: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. If any imaginary frequencies are calculated, it indicates the structure is a transition state, not a stable minimum, and requires further optimization.

-

Thermochemistry: The calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, and predicts the molecule's infrared (IR) spectrum.

Unveiling Molecular Properties: The Power of Analysis

With a validated, optimized structure, we can now calculate a suite of properties that are directly relevant to drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excited and more reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides a powerful visual guide to the charge distribution of a molecule.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those attached to electronegative atoms (e.g., the carboxylic acid proton).

For drug design, the MEP map is invaluable for predicting how a ligand might interact with a protein's binding pocket through electrostatic or hydrogen-bonding interactions.

Spectroscopic Signatures

Quantum chemistry allows for the direct simulation of various spectra, which can be used to validate experimental findings or predict them.

-

Infrared (IR) Spectrum: Calculated from the vibrational frequencies. The positions and intensities of the peaks can be correlated with specific functional groups (e.g., C=O stretch of the carboxylic acid, C-H stretches of the aromatic rings).

-

UV-Visible Spectrum: Calculated using Time-Dependent DFT (TD-DFT). This predicts the electronic transitions and can help understand the molecule's photophysical properties.

-

Nuclear Magnetic Resonance (NMR) Spectrum: Can be calculated to predict chemical shifts (¹H and ¹³C), aiding in structure elucidation.

Results and Interpretation: A Case Study

Based on the computational protocol described, the following data would be generated for this compound. (Note: The following are representative values based on typical calculations for similar structures).

Table 1: Calculated Electronic Properties

| Property | Calculated Value | Significance for Drug Design |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.1 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates high kinetic stability and relatively low reactivity. |

| Dipole Moment | 3.5 Debye | Suggests the molecule is polar, impacting solubility and binding. |

Table 2: Key Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Correlation |

| O-H Stretch (Carboxylic Acid) | ~3500 (gas phase) | Broad band, sensitive to H-bonding. |

| C=O Stretch (Carboxylic Acid) | ~1750 | Strong, characteristic peak. |

| Aromatic C-H Stretches | ~3100 - 3000 | Indicates presence of phenyl and furan rings. |

| C=N Stretch (Pyrazole) | ~1580 | Characteristic of the pyrazole ring system. |

Interpretation: The large HOMO-LUMO gap suggests that this compound is a stable molecule. The MEP surface would likely show a strong negative potential around the carboxylic acid oxygens and the pyrazole nitrogens, identifying these as key hydrogen bond acceptor sites. A strong positive potential would be located on the acidic proton, making it a primary hydrogen bond donor site. This information is critical for molecular docking studies, as it helps predict the most favorable binding orientation within a receptor.[19][20]

Caption: Relationship between calculated properties and their drug design relevance.

Conclusion

The quantum chemical investigation of this compound provides a comprehensive electronic-level understanding of its structure and potential behavior. By employing robust methods like DFT with the B3LYP functional and a flexible 6-311++G(d,p) basis set, we can generate reliable data on the molecule's stability, reactivity, and potential interaction points. This theoretical framework is not a replacement for experimental work but a powerful synergistic tool. It allows researchers and drug development professionals to formulate targeted hypotheses, prioritize synthetic efforts, and ultimately accelerate the journey from molecular concept to therapeutic reality.

References

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2025). ResearchGate. Retrieved from [Link]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). MDPI. Retrieved from [Link]

-

Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Hartree-Fock and Post-HF Methods. (n.d.). Fiveable. Retrieved from [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved from [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2024). YouTube. Retrieved from [Link]

-

ORCA - FACCTs. (n.d.). FACCTs. Retrieved from [Link]

-

Basis set (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]

-

DFT calculations. (n.d.). ORCA Input Library. Retrieved from [Link]

-

Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (2019). ResearchGate. Retrieved from [Link]

-

GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved from [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). PubMed Central. Retrieved from [Link]

-

Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. (2022). ACS Omega. Retrieved from [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed. Retrieved from [Link]

-

Hartree-Fock and post-Hartree-Fock methods: Computational aspects. (n.d.). GitHub Pages. Retrieved from [Link]

-

DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis. (2024). YouTube. Retrieved from [Link]

-

Gaussian.com | Expanding the limits of computational chemistry. (n.d.). Gaussian, Inc. Retrieved from [Link]

-

Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. (2024). ResearchGate. Retrieved from [Link]

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024). ACS Publications. Retrieved from [Link]

- Basis Sets Used in Molecular Orbital Calcul

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.

-

Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. (n.d.). MDPI. Retrieved from [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2023). PubMed Central. Retrieved from [Link]

-

Basis Set Selection for Molecular Calculations. (n.d.). SciSpace. Retrieved from [Link]

-

Quantum Chemistry with Gaussian using GaussView. (n.d.). University of Illinois. Retrieved from [Link]

-

3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Density Functional Theory (DFT). (n.d.). Deep Origin. Retrieved from [Link]

-

ORCA 6.1.1 Manual. (n.d.). ORCA Manuals. Retrieved from [Link]

-

A Brief Review on Importance of DFT In Drug Design. (2019). Crimson Publishers. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved from [Link]

-

Tutorial - Quantum Chemistry - Intro to Gaussian Part II. (2020). School of Chemical Sciences KB. Retrieved from [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2024). ResearchGate. Retrieved from [Link]

-

Post-Hartree-Fock method in Quantum Chemistry for Quantum Computer. (2020). ResearchGate. Retrieved from [Link]

-

ORCA Quantum Chemistry Tutorial | How to Download, Install & Run ORCA Step-by-Step. (2023). YouTube. Retrieved from [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2024). PubMed Central. Retrieved from [Link]

-

Basis Sets in Quantum Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantum Chemistry 9.11 - Post Hartree-Fock Methods. (2016). YouTube. Retrieved from [Link]

-

Post-Hartree-Fock Methods and Electron Correlation: A Very Brief Overview. (n.d.). Oxford Academic. Retrieved from [Link]

Sources

- 1. 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]

- 2. longdom.org [longdom.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. youtube.com [youtube.com]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gaussian.com [gaussian.com]

- 17. ORCA - FACCTs [faccts.de]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Density Functional Theory (DFT) in the Analysis of Furan-Pyrazole Derivatives for Drug Discovery

Abstract

Furan-pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] Unlocking the full potential of these molecules in drug development necessitates a profound understanding of their electronic structure, reactivity, and intermolecular interaction capabilities. Density Functional Theory (DFT) has emerged as an indispensable computational tool, providing critical insights that guide the rational design and optimization of novel therapeutic agents.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of DFT to the study of furan-pyrazole derivatives. We will delve into the core theoretical principles, present validated experimental protocols, and demonstrate how to interpret the results to make informed decisions in the drug discovery pipeline.

Introduction: The 'Why' of Computational Scrutiny

The furan and pyrazole rings are five-membered aromatic heterocycles that are staples in the design of bioactive molecules.[2][4] The unique electronic distribution conferred by the heteroatoms (oxygen in furan, two adjacent nitrogens in pyrazole) creates a rich landscape for molecular interactions, particularly hydrogen bonding and π-π stacking, which are fundamental to drug-receptor binding. However, subtle changes to the scaffold—such as the addition of different functional groups—can dramatically alter a compound's stability, reactivity, and ultimately, its biological activity.

Why DFT?

Experimental screening of every possible derivative is a time-consuming and cost-prohibitive endeavor. DFT calculations allow us to build accurate, three-dimensional models of these molecules and predict their quantum chemical properties in silico.[3] This predictive power enables us to:

-

Prioritize Candidates: Identify derivatives with the most promising electronic and structural features for synthesis and biological testing.

-

Elucidate Structure-Activity Relationships (SAR): Understand how and why specific structural modifications influence a molecule's activity.

-

Predict Reactivity: Identify sites on the molecule that are susceptible to electrophilic or nucleophilic attack, providing insights into metabolic stability and potential toxicity.[5]

-

Optimize Pharmacokinetics: Analyze properties that influence absorption, distribution, metabolism, and excretion (ADME).

This guide focuses on a robust, validated DFT workflow that provides a holistic view of a furan-pyrazole derivative's chemical behavior.

The Computational Core: A Validated DFT Workflow

The reliability of any DFT study hinges on the judicious choice of the functional and basis set, and a systematic, self-validating workflow.

Foundational Choices: The B3LYP Functional and 6-311++G(d,p) Basis Set

For organic molecules containing C, H, N, and O, the combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and the 6-311++G(d,p) basis set has consistently provided a strong balance of computational efficiency and accuracy for predicting geometries and electronic properties.[6][7]

-

Why B3LYP? B3LYP is a hybrid functional, meaning it incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation energies from other sources. This approach effectively captures electron correlation, which is crucial for describing the electronic structure of conjugated systems like furan-pyrazoles, at a reasonable computational cost.[8]

-

Why 6-311++G(d,p)? This is a Pople-style split-valence basis set. Let's break down its designation:

-

6-311: Describes the core orbitals with a single basis function (a contraction of 6 primitive Gaussian functions) and the valence orbitals with three basis functions (contractions of 3, 1, and 1 primitive Gaussians). This "triple-zeta" valence description allows for greater flexibility in describing the electron distribution.

-

++G: Adds diffuse functions to both heavy atoms and hydrogen. These are essential for accurately modeling lone pairs, hydrogen bonds, and other non-covalent interactions, which are critical for drug-receptor binding.[9]

-

(d,p): Adds polarization functions to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). These functions allow the orbitals to change shape and direction in response to the molecular environment, leading to a more accurate description of bonding.[10]

-

The Self-Validating Experimental Protocol

A trustworthy computational protocol is not a single calculation but a sequence of steps where each step validates the next.

Caption: A self-validating DFT workflow for analyzing furan-pyrazole derivatives.

Step-by-Step Methodology:

-

Structure Preparation: Build the initial 3D structure of the furan-pyrazole derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization without constraints. This step locates the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.

-

Causality: An accurate molecular geometry is the bedrock of all subsequent calculations. Properties like dipole moment and orbital energies are highly sensitive to bond lengths and angles.[11]

-

-

Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation.

-

Trustworthiness: This is a critical self-validation step. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformer. If found, the structure must be perturbed and re-optimized.

-

-

Single-Point Energy Calculation: Using the validated minimum-energy geometry, perform a final, high-precision single-point energy calculation to generate the final wavefunction file for analysis.

-

Property Analysis: From the final wavefunction, extract and analyze the key electronic properties discussed in the next section.

Interpreting the Quantum Landscape: Key DFT Descriptors

The output of a DFT calculation is a rich dataset describing the electronic makeup of the molecule. Here, we focus on three of the most powerful descriptors for drug design: Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[12]

-